![molecular formula C12H18O B13947043 6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene CAS No. 54345-69-6](/img/structure/B13947043.png)
6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-10-methylene-1-oxaspiro[45]dec-3-ene is a heterocyclic compound with the molecular formula C₁₂H₁₈O It features a spiro structure, which is characterized by two rings sharing a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
化学反応の分析
Types of Reactions
6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, owing to its unique chemical properties.
作用機序
The mechanism of action of 6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene: Known for its use in flavor and fragrance industries.
1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-: Another spiro compound with similar structural features.
Uniqueness
6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene stands out due to its specific spiro structure and the presence of a methylene group, which imparts unique reactivity and potential applications. Its distinct chemical properties make it a valuable compound for research and industrial applications.
特性
CAS番号 |
54345-69-6 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
6,6-dimethyl-10-methylidene-1-oxaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C12H18O/c1-10-6-4-7-11(2,3)12(10)8-5-9-13-12/h5,8H,1,4,6-7,9H2,2-3H3 |
InChIキー |
SDPHLDIHKGUGLF-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(=C)C12C=CCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



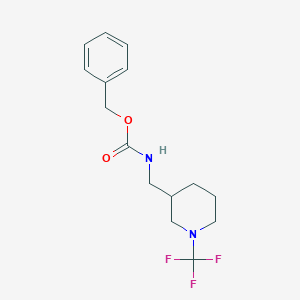

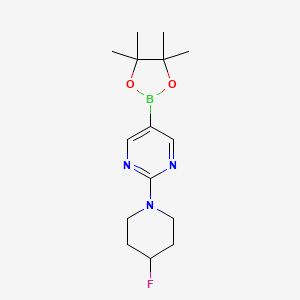
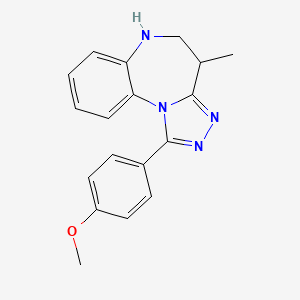

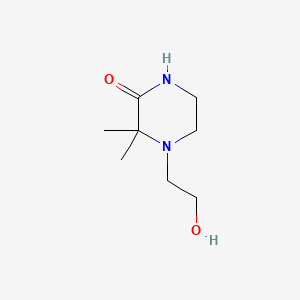
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)
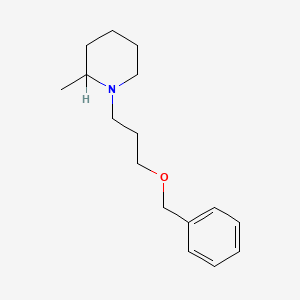

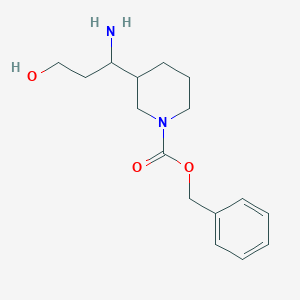
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
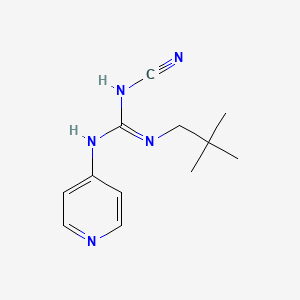
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)
